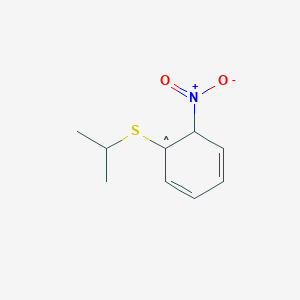
1-(Isopropylsulfanyl)-2-nitrophenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Isopropylsulfanyl)-2-nitrophenyl is an organic compound characterized by the presence of an isopropylsulfanyl group attached to a nitrophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Isopropylsulfanyl)-2-nitrophenyl typically involves the nitration of 1-(Isopropylsulfanyl)benzene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for maximum yield and purity. The process includes steps such as the preparation of the nitrating mixture, controlled addition of the substrate, and subsequent purification of the product through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 1-(Isopropylsulfanyl)-2-nitrophenyl undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder in acidic conditions, catalytic hydrogenation.
Substitution: Electrophiles such as halogens, sulfonyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Meta-substituted products.
Scientific Research Applications
1-(Isopropylsulfanyl)-2-nitrophenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Isopropylsulfanyl)-2-nitrophenyl involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group may also contribute to the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
1-(Isopropylsulfanyl)-4-nitrophenyl: Similar structure but with the nitro group at the para position.
1-(Methylsulfanyl)-2-nitrophenyl: Similar structure with a methylsulfanyl group instead of an isopropylsulfanyl group.
Uniqueness: 1-(Isopropylsulfanyl)-2-nitrophenyl is unique due to the specific positioning of the isopropylsulfanyl and nitro groups, which influence its chemical reactivity and potential applications. The combination of these functional groups provides distinct properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C9H12NO2S |
|---|---|
Molecular Weight |
198.26 g/mol |
InChI |
InChI=1S/C9H12NO2S/c1-7(2)13-9-6-4-3-5-8(9)10(11)12/h3-8H,1-2H3 |
InChI Key |
GNFDLXQTKXJRDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S[C]1C=CC=CC1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


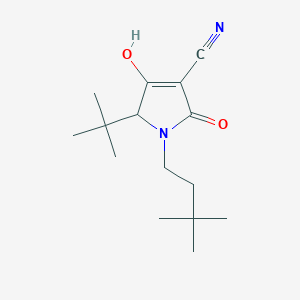
![9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14791898.png)
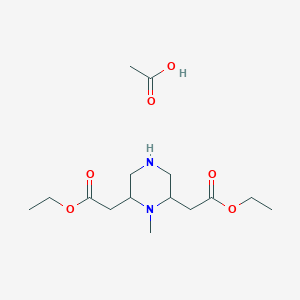
![Tert-butyl-[4-(fluoromethyl)pyrrolidin-3-yl]carbamic acid](/img/structure/B14791906.png)
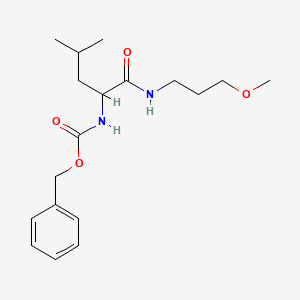
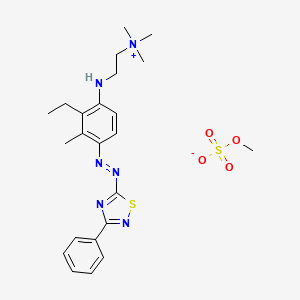
![5-fluoro-4-imino-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one](/img/structure/B14791913.png)
![N-[4-(1,4-Dihydro-1-methyl-2,4-dioxo-3(2H)-quinazolinyl)-3,5-diethylphenyl]-5-(dimethylamino)-1-naphthalenesulfonamide](/img/structure/B14791920.png)
![tert-butyl N-[1-[[1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B14791923.png)

![(R)-1-[4-(morpholin-4-yl)phenyl]ethanol](/img/structure/B14791949.png)


![(4-{5-[({4-[2-(Benzyloxy)ethyl]-1,3-Thiazol-2-Yl}carbamoyl)amino]-3-Tert-Butyl-1h-Pyrazol-1-Yl}phenyl)acetic Acid](/img/structure/B14791955.png)
